3,3-Difluoro-1-isopropylpiperidin-4-ol
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Overview
Description
3,3-Difluoro-1-isopropylpiperidin-4-ol is a fluorinated piperidine derivative. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-isopropylpiperidin-4-ol typically involves the fluorination of piperidine derivatives. One common method is the nucleophilic substitution reaction where a suitable piperidine precursor is treated with a fluorinating agent under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-isopropylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or organolithium compounds.
Major Products Formed
Scientific Research Applications
3,3-Difluoro-1-isopropylpiperidin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with enhanced efficacy and stability.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-isopropylpiperidin-4-ol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to bind to enzymes and receptors, leading to increased biological activity. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoro-1-propylpiperidin-4-ol
- 3,3,4-Trifluoropyrrolidinyl derivatives
- Fluorinated piperidine hydrochloride
Uniqueness
3,3-Difluoro-1-isopropylpiperidin-4-ol is unique due to its specific fluorination pattern and the presence of the isopropyl group. This combination enhances its stability and biological activity compared to other similar compounds .
Properties
CAS No. |
1239596-55-4 |
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Molecular Formula |
C8H15F2NO |
Molecular Weight |
179.21 g/mol |
IUPAC Name |
3,3-difluoro-1-propan-2-ylpiperidin-4-ol |
InChI |
InChI=1S/C8H15F2NO/c1-6(2)11-4-3-7(12)8(9,10)5-11/h6-7,12H,3-5H2,1-2H3 |
InChI Key |
AKZIHBNECWFLAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(C(C1)(F)F)O |
Origin of Product |
United States |
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